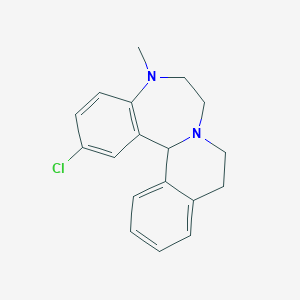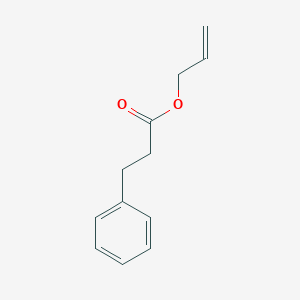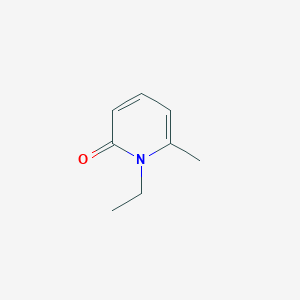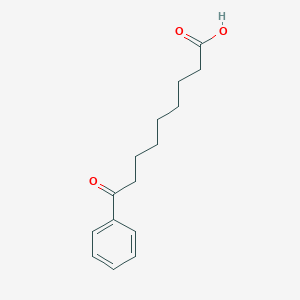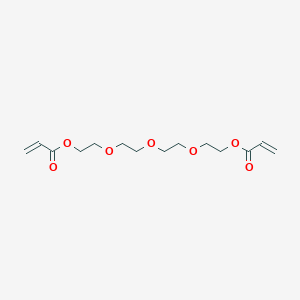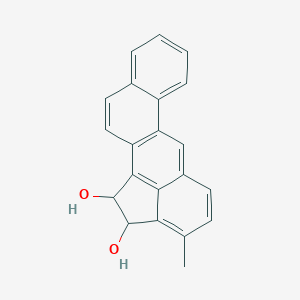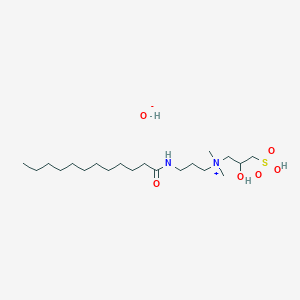
Cocamidopropyl hydroxysultaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cocamidopropyl hydroxysultaine (CAPHS) is a common amphoteric surfactant used in personal care and household products. It is derived from coconut oil and is known for its mildness and low irritation potential. CAPHS has gained popularity due to its unique properties, making it a preferred choice for use in a wide range of applications.
科学的研究の応用
Cocamidopropyl hydroxysultaine has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in various analytical techniques such as capillary electrophoresis, liquid chromatography, and mass spectrometry. Cocamidopropyl hydroxysultaine has also been used as a solubilizing agent for poorly soluble drugs, which has led to its use in drug delivery systems. Furthermore, Cocamidopropyl hydroxysultaine has been used as a substitute for sodium dodecyl sulfate (SDS) in protein electrophoresis due to its mildness and low interference with protein activity.
作用機序
Cocamidopropyl hydroxysultaine is an amphoteric surfactant that can act as both an anionic and cationic surfactant, depending on the pH of the solution. At low pH, Cocamidopropyl hydroxysultaine is a cationic surfactant and has a positive charge. At high pH, Cocamidopropyl hydroxysultaine is an anionic surfactant and has a negative charge. The mechanism of action of Cocamidopropyl hydroxysultaine involves the formation of micelles, which are aggregates of surfactant molecules. The micelles solubilize hydrophobic compounds, making them more soluble in water.
生化学的および生理学的効果
Cocamidopropyl hydroxysultaine has been shown to have low toxicity and is considered safe for use in personal care and household products. It has been shown to be non-irritating to the skin and eyes and has low sensitization potential. Cocamidopropyl hydroxysultaine has also been shown to be biodegradable, making it environmentally friendly.
実験室実験の利点と制限
Cocamidopropyl hydroxysultaine has several advantages for use in lab experiments. It is a mild surfactant that does not interfere with protein activity and has low toxicity. Cocamidopropyl hydroxysultaine is also stable over a wide pH range, making it suitable for use in a variety of applications. However, Cocamidopropyl hydroxysultaine has some limitations, including its high cost and limited availability compared to other surfactants.
将来の方向性
There are several future directions for research on Cocamidopropyl hydroxysultaine. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the use of Cocamidopropyl hydroxysultaine in drug delivery systems, as it has shown promise as a solubilizing agent for poorly soluble drugs. Additionally, further research is needed to investigate the potential of Cocamidopropyl hydroxysultaine as a substitute for SDS in protein electrophoresis. Finally, research is needed to investigate the environmental impact of Cocamidopropyl hydroxysultaine and its biodegradability in different environments.
In conclusion, Cocamidopropyl hydroxysultaine is a unique amphoteric surfactant that has gained popularity due to its mildness and low irritation potential. It has several advantages for use in lab experiments and has been extensively used in scientific research. There are several future directions for research on Cocamidopropyl hydroxysultaine, including the development of new synthesis methods, the use of Cocamidopropyl hydroxysultaine in drug delivery systems, and investigation of its potential as a substitute for SDS in protein electrophoresis.
合成法
Cocamidopropyl hydroxysultaine is synthesized by reacting cocamidopropyl betaine (CAPB) with sodium hydroxide and sulfuric acid. The reaction takes place in an aqueous solution and is carried out at an elevated temperature. The resulting product is then purified and dried to obtain the final product.
特性
CAS番号 |
19223-55-3 |
|---|---|
製品名 |
Cocamidopropyl hydroxysultaine |
分子式 |
C20H43N2O5S+ |
分子量 |
440.6 g/mol |
IUPAC名 |
3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27) |
InChIキー |
LCLDNSRTAXDPFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |
正規SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-] |
その他のCAS番号 |
19223-55-3 68139-30-0 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



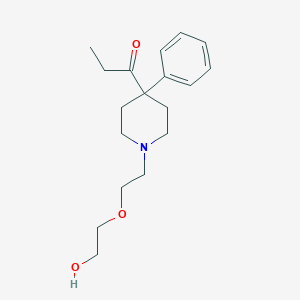
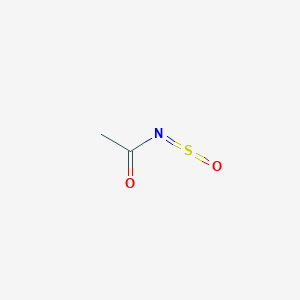
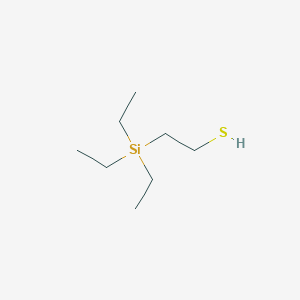
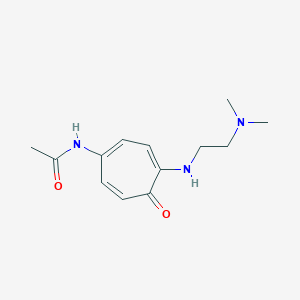
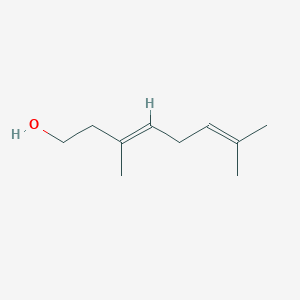
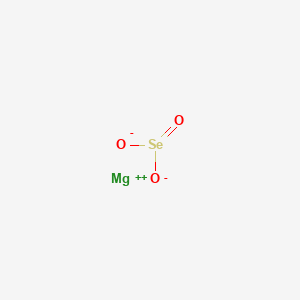
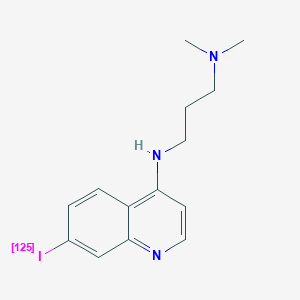
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
